

Structural Analysis of (R)- -Methyl-2-thiazolemethanol: A Comprehensive Guide

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Compound of Interest

Compound Name:	2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI)
CAS No.:	134932-60-8
Cat. No.:	B143946

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Executive Summary

(R)-

-methyl-2-thiazolemethanol (IUPAC: (R)-1-(1,3-thiazol-2-yl)ethanol) is a critical chiral building block in the synthesis of antiviral and antineoplastic agents. Its structural integrity—specifically its enantiomeric purity—directly correlates to the potency and safety profile of downstream Active Pharmaceutical Ingredients (APIs). This guide provides a rigorous framework for the structural elucidation, absolute configuration determination, and impurity profiling of this moiety, moving beyond basic identification to high-fidelity validation.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before establishing analytical protocols, the compound's fundamental properties must be baselined. The thiazole ring introduces specific electronic effects (electron-withdrawing) that influence both NMR shifts and chromatographic behavior.

Parameter	Data / Descriptor
IUPAC Name	(R)-1-(1,3-thiazol-2-yl)ethanol
Common Name	(R)- -methyl-2-thiazolemethanol
CAS Number	131606-42-1 (R-isomer); 14531-38-5 (Racemate)
Molecular Formula	C H NOS
Molecular Weight	143.19 g/mol
Chiral Center	C1 (Exocyclic carbon attached to the thiazole C2 position)
Physical State	Viscous oil or low-melting solid (depending on purity)
Solubility	High in MeOH, EtOH, DMSO, CH Cl ; Moderate in H O

Spectroscopic Characterization (NMR & MS)[1][11]

The structural connectivity is validated using high-field NMR (≥ 400 MHz). The thiazole ring protons and the chiral ethyl side chain provide distinct diagnostic signals.

Proton NMR (¹H NMR) Analysis

Solvent: CDCl₃

or DMSO-d₆

The spectrum is characterized by the descreening effect of the aromatic thiazole ring on the methine proton.

- 7.70 ppm (1H, d, J = 3.3 Hz): Thiazole C4-H (or C5-H depending on numbering convention, typically the proton adjacent to Nitrogen is more deshielded).
- 7.28 ppm (1H, d, J = 3.3 Hz): Thiazole C5-H.
- 5.15 ppm (1H, q, J = 6.5 Hz): Chiral methine proton (CH-OH). The quartet arises from coupling with the adjacent methyl group.^[1]
- 1.60 ppm (3H, d, J = 6.5 Hz): Methyl group (CH₃).
- ~3.5-4.5 ppm (1H, br s): Hydroxyl proton (OH). Note: Chemical shift varies with concentration and solvent.

Mass Spectrometry (ESI-MS)

- Ionization: Electrospray Ionization (Positive Mode)

- Parent Ion: [M+H]

= 144.2 m/z

- Fragmentation: Loss of H₂O

O ([M+H-18])

is common in secondary alcohols, observing a peak at ~126 m/z.

Stereochemical Determination: The Core Challenge

Validating the (R)-configuration is the most critical analytical task. Optical rotation is often insufficient due to low specific rotation values or solvent dependence. The industry gold standard is the Mosher Ester Analysis for absolute configuration and Chiral HPLC for enantiomeric excess (ee).

Absolute Configuration: Mosher Ester Analysis

This method involves derivatizing the alcohol with both (R)- and (S)-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride. The resulting diastereomers exhibit distinct NMR shifts due to the anisotropic shielding of the phenyl group in the MTPA moiety.

Mechanism: In the preferred conformer, the MTPA phenyl group shields protons on one side of the chiral center. By comparing the chemical shift differences (

) of the protons flanking the chiral center (Methyl vs. Thiazole), the configuration is deduced.

- If (R)-Alcohol: The protons on the thiazole ring will be shielded in one diastereomer, while the methyl protons are shielded in the other.
- Protocol: See Section 5.1.

Enantiomeric Purity: Chiral HPLC

Separation of the (R) and (S) enantiomers requires a polysaccharide-based stationary phase.

- Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
- Mobile Phase: Hexane:Isopropanol (90:10 to 95:5) is the standard starting point for neutral alcohols.
- Detection: UV at 254 nm (Thiazole absorption).

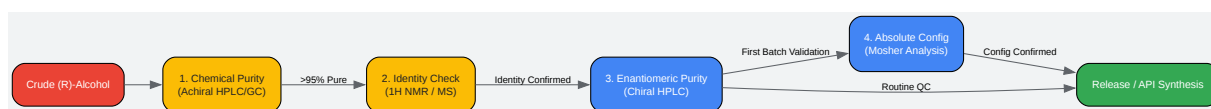
Synthetic Context & Impurity Profiling[9]

Understanding the synthesis route is essential for identifying potential impurities.

- Biocatalytic Reduction (Preferred for R-isomer):
 - Precursor: 2-Acetylthiazole.[2]
 - Reagent: Ketoreductase (KRED) or whole-cell systems (e.g., *Saccharomyces cerevisiae*).
 - Impurities: Residual 2-acetylthiazole (ketone), protein residues, buffer salts.

- Advantage:[3][1][4][5] High ee (>99%).[2]
- Chemical Reduction (Grignard/Hydride):
 - Precursor: 2-Formylthiazole + MeMgBr OR 2-Acetylthiazole + NaBH
 - Result: Racemic mixture requiring resolution (e.g., lipase-catalyzed kinetic resolution).
 - Impurities: Over-reduction byproducts, metal residues.

Visualizing the Analytical Workflow



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Caption: Step-by-step analytical workflow from crude isolation to quality release.

Experimental Protocols

Protocol: Mosher Ester Derivatization (Self-Validating)

Purpose: To determine absolute stereochemistry via NMR.

Reagents:

- (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.
- Pyridine (dry).
- CDCl

(for NMR).[3]

Step-by-Step:

- Aliquot: Take two 10 mg samples of the (R)-
-methyl-2-thiazolemethanol.
- Reaction A (S-Ester): Dissolve Sample 1 in 0.5 mL dry pyridine. Add 1.5 eq of (R)-(-)-MTPA-Cl. Stir for 4 hours.
- Reaction B (R-Ester): Dissolve Sample 2 in 0.5 mL dry pyridine. Add 1.5 eq of (S)-(+)-MTPA-Cl. Stir for 4 hours.
 - Note: The configuration of the ester is opposite to the acid chloride used due to Cahn-Ingold-Prelog priority changes.
- Workup: Quench with water, extract with ether, wash with dilute HCl (to remove pyridine), dry over MgSO₄.
- Analysis: Acquire
¹H NMR for both esters.
- Calculation: Calculate
for the methyl doublet and the thiazole protons.
 - Validation: If the methyl group has a positive
and thiazole protons have a negative
(or vice versa), the model is valid.

Protocol: Chiral HPLC Method

Purpose: Routine determination of Enantiomeric Excess (ee).

System Parameters:

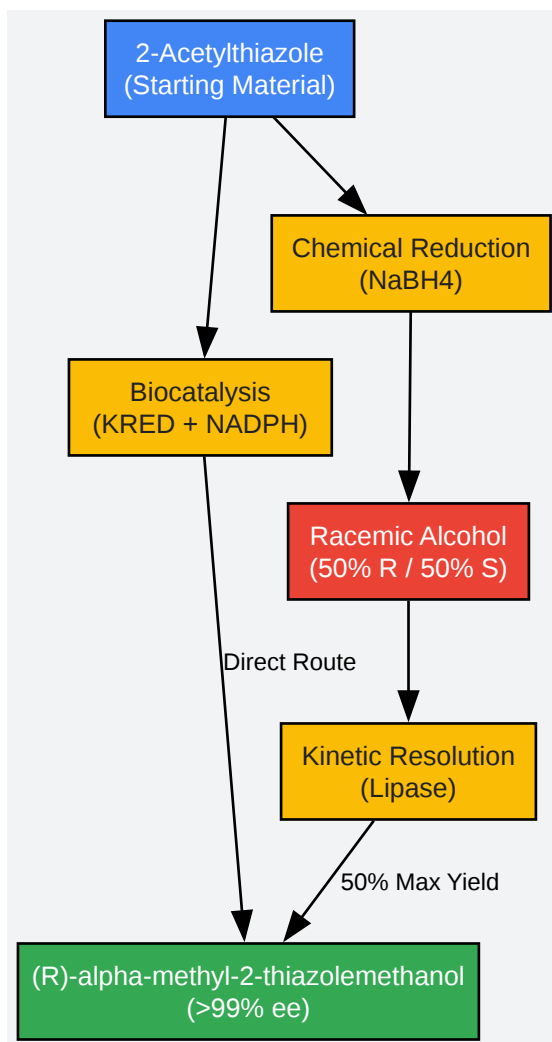
- Column: Chiralpak AD-H (mm, 5 m).
- Mobile Phase: n-Hexane : Isopropanol (90 : 10).
- Flow Rate: 1.0 mL/min.
- Temperature: 25°C.
- Wavelength: 254 nm.

System Suitability Criteria:

- Resolution (): > 1.5 between enantiomers (baseline separation).
- Tailing Factor: < 1.5.
- Racemate Injection: A racemic standard must be injected first to establish retention times for both (R) and (S) peaks.

Synthesis & Impurity Origin Diagram[9]

Understanding the origin of the molecule helps in predicting impurities.



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Caption: Comparison of Biocatalytic vs. Chemical routes. Biocatalysis is preferred for high ee.

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